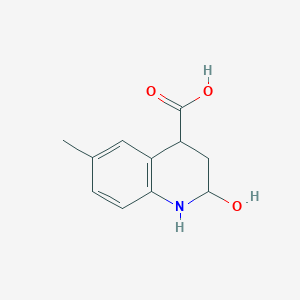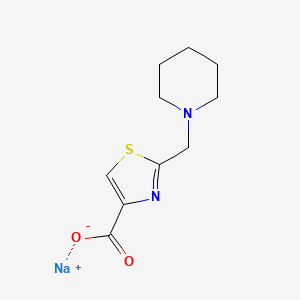![molecular formula C14H18ClFN2OS B1396437 N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride CAS No. 1332530-41-2](/img/structure/B1396437.png)
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride
Übersicht
Beschreibung
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride, also known as N-Ethoxy-2-Fluorophenyl-5-methylthiazole hydrochloride (N-ETFTMTHCl), is a synthetic derivative of thiazole, which has been studied for its potential applications in scientific research. N-ETFTMTHCl is a small molecule that is structurally similar to other known thiazole compounds and is used in a variety of laboratory experiments. It has been studied for its potential use as an inhibitor of enzymes and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antiamoebic Activity
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride has been researched for its antiamoebic activity. A study synthesized a series of compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, which showed promising activity against Entamoeba histolytica, an amoebic parasite, with minimal toxicity towards human cells (Zaidi et al., 2015).
Structural Characterization
The compound has also been a focus in the field of structural chemistry. A study conducted synthesis and structural characterization of isostructural compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, providing insights into the molecular structure and properties of such compounds (Kariuki et al., 2021).
Antimicrobial and Antifungal Activity
Research has explored the antimicrobial and antifungal properties of compounds related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine. A study synthesized novel derivatives which exhibited significant antibacterial and antifungal activities, comparable to certain medicinal standards (Pejchal et al., 2015).
Fluorescent Dyes Synthesis
The compound has been used in the synthesis of fluorescent dyes. One study reported the use of related thioamides as building blocks for creating fluorescent dyes, indicating potential applications in biological imaging and diagnostics (Witalewska et al., 2019).
Cardioprotective Properties
Additionally, derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine have been studied for potential cardioprotective effects. A compound synthesized using a similar chemical framework demonstrated moderate to high cardioprotective effects in vitro (Drapak et al., 2019).
DNA Binding and Nuclease Activity
Research has also been conducted on the DNA binding and nuclease activity of Cu(II) complexes involving ligands related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, suggesting potential applications in molecular biology and pharmacology (Kumar et al., 2012).
Photo-Degradation Studies
The photo-degradation behavior of thiazole-containing compounds, related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, has been analyzed, providing valuable information for the stability and shelf-life of pharmaceuticals containing such structures (Wu et al., 2007).
Wirkmechanismus
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the ethoxy group and fluorophenyl group may further influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound’s effects on these pathways can lead to various downstream effects, such as the modulation of immune responses or the inhibition of cell proliferation.
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability . The presence of the ethoxy and fluorophenyl groups may influence the compound’s solubility, absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Thiazole and imidazole derivatives are known to exert various biological effects, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Eigenschaften
IUPAC Name |
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS.ClH/c1-2-18-14-17-10-13(19-14)9-16-8-7-11-3-5-12(15)6-4-11;/h3-6,10,16H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYHUBNGXZQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)


![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)


![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)